Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

ROS1 kinase inhibition Non-small cell lung cancer Kinase selectivity profiling

Select this specific 4-pyrimidinyl regioisomer (CAS 1014632-04-2) for your kinase inhibitor program—the 2-pyrimidinyl analog (CAS 1014632-17-7) is not a valid substitute. This building block provides the correct pyrimidine nitrogen orientation essential for hinge-region hydrogen bonding in ROS1 inhibitors, enabling IC50 values as low as 24 nM with 170-fold selectivity over ALK. The ethyl ester protects the C4 carboxylate for selective C5 functionalization, a versatility lost with the free carboxylic acid. Its unambiguous MDL number MFCD21602179 enables precise analytical QC differentiation from the inactive regioisomer. Ideal starting material for Pim kinase inhibitor patent scaffolds.

Molecular Formula C10H10N4O2
Molecular Weight 218.216
CAS No. 1014632-04-2
Cat. No. B2552276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
CAS1014632-04-2
Molecular FormulaC10H10N4O2
Molecular Weight218.216
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1)C2=NC=NC=C2
InChIInChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-13-14(6-8)9-3-4-11-7-12-9/h3-7H,2H2,1H3
InChIKeyUTDVIILZJWZOGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate (CAS 1014632-04-2) | Procurement Data & Compound Baseline


Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate (CAS 1014632-04-2) is a heterocyclic small-molecule building block featuring a pyrazole core N1-substituted with a pyrimidin-4-yl ring and C4-substituted with an ethyl carboxylate group, having a molecular formula of C10H10N4O2 and a molecular weight of 218.21 g/mol [1]. The compound serves primarily as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, particularly ROS1 and Pim kinase pathways, where its pyrimidin-4-yl substitution pattern confers distinct reactivity and binding orientation compared to the 2-pyrimidinyl regioisomer [2][3].

Why Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate Cannot Be Substituted with Generic Analogs in Targeted Research


Generic substitution of Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate with its 2-pyrimidinyl regioisomer (CAS 1014632-17-7) or the carboxylic acid derivative (CAS 1014632-06-4) is invalid because the pyrimidine nitrogen orientation fundamentally alters both synthetic trajectory and target-binding geometry. In ROS1 kinase inhibitor scaffolds, the 4-pyrimidinyl substitution positions the heterocycle for critical hinge-region hydrogen bonding, whereas the 2-pyrimidinyl analog produces a distinct dihedral angle that disrupts this interaction [1]. Similarly, the ethyl ester moiety serves as a protective group enabling selective C5 functionalization that would be precluded in the free carboxylic acid form [2]. These differences manifest as quantifiable variations in downstream product yields, target potency, and selectivity profiles that render the compounds non-interchangeable in lead optimization workflows.

Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate: Quantitative Differentiation Evidence vs. Closest Analogs


ROS1 Kinase Inhibitor Potency: 4-Pyrimidinyl vs. 2-Pyrimidinyl Regioisomer Comparison

The 4-pyrimidinyl substitution pattern (as present in the target compound) is essential for potent ROS1 kinase inhibition. In a direct SAR study of pyrazol-4-ylpyrimidine derivatives, the lead compound KIST301072 (bearing a 4-pyrimidinyl group) exhibited an IC50 of 199 nM against ROS1 kinase. Systematic variation of the pyrimidine substitution position revealed that the 4-pyrimidinyl orientation enables optimal hinge-region hydrogen bonding with the kinase active site, a geometry not achievable with the 2-pyrimidinyl regioisomer [1].

ROS1 kinase inhibition Non-small cell lung cancer Kinase selectivity profiling

Kinase Selectivity: ROS1 vs. ALK Discrimination by 4-Pyrimidinyl-Pyrazole Scaffold

The pyrazol-4-ylpyrimidine scaffold exemplified by the target compound enables selective ROS1 inhibition over the closely related ALK kinase (49% kinase domain homology). Optimized derivative 7c, built upon the same 4-pyrimidinyl-pyrazole core, achieved an IC50 of 24 nM against ROS1 with approximately 170-fold selectivity over ALK [1]. This selectivity window is therapeutically meaningful for avoiding ALK-related toxicities observed with dual ROS1/ALK inhibitors such as crizotinib.

Kinase selectivity ROS1/ALK discrimination Off-target profiling

Synthetic Accessibility: Optimized One-Pot Synthesis for Improved Yield and Purity

A 2023 publication in the Journal of Medicinal Chemistry detailed a novel one-pot synthesis method for Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate that reduces the number of synthetic steps and minimizes the use of hazardous reagents compared to traditional multi-step condensation approaches [1]. The optimized protocol improves both yield and purity, addressing a key procurement concern for researchers requiring reproducible access to this building block.

Synthetic methodology Process chemistry One-pot synthesis

Regiochemical Purity: MDL Number MFCD21602179 Confirms Defined 4-Pyrimidinyl Substitution

Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is assigned the unique MDL number MFCD21602179, which specifically identifies the 4-pyrimidinyl regioisomer and distinguishes it from the 2-pyrimidinyl analog (CAS 1014632-17-7; different MDL assignment) [1]. This structural identifier ensures that procurement of the correct regioisomer is verifiable, a critical quality control parameter given that the 2-pyrimidinyl analog has identical molecular formula, molecular weight, and similar chromatographic behavior but different biological and synthetic properties.

Regiochemical purity Quality control Analytical specification

Pim Kinase Inhibitor Scaffold: Heterocyclic Carboxamide Derivative Potential

The pyrazol-4-yl-pyrimidine scaffold embodied by the target compound is explicitly claimed as a key structural element in Pim kinase inhibitor patents [1]. Pyrazol-4-yl-heterocyclyl-carboxamide compounds of Formula I, where the heterocyclyl moiety includes pyrimidinyl, demonstrate inhibitory activity against Pim-1, Pim-2, and Pim-3 kinases, with potential applications in treating Pim-mediated cancers [1]. The ethyl ester group at the pyrazole 4-position serves as a versatile handle for further elaboration into carboxamide derivatives with enhanced potency and pharmacokinetic properties.

Pim kinase inhibition Oncology therapeutics Pyrazole-carboxamide scaffold

Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate: Optimal Research & Industrial Application Scenarios Based on Quantitative Evidence


ROS1 Kinase Inhibitor Lead Optimization and SAR Studies

This compound serves as the optimal starting material for synthesizing pyrazol-4-ylpyrimidine derivatives targeting ROS1 kinase inhibition, as evidenced by the SAR study demonstrating that the 4-pyrimidinyl substitution is essential for activity and that optimized derivatives achieve IC50 values as low as 24 nM with 170-fold selectivity over ALK [1]. The compound is particularly suited for medicinal chemistry programs seeking to avoid ALK-related toxicities inherent to dual ROS1/ALK inhibitors such as crizotinib [1].

Pim Kinase Inhibitor Development Leveraging Patented Chemotype

This building block provides direct access to the pyrazol-4-yl-pyrimidine scaffold claimed in Pim kinase inhibitor patents [2]. Following ester hydrolysis or direct amidation, the resulting carboxamide derivatives can be evaluated for Pim-1, Pim-2, and Pim-3 inhibitory activity in oncology programs targeting Pim-mediated malignancies [2].

Regioisomer-Dependent Synthetic Methodology Development

The distinct 4-pyrimidinyl substitution pattern makes this compound an ideal substrate for developing and validating new synthetic methodologies that require precise control over pyrimidine N-substitution regiochemistry. The optimized one-pot synthesis reported in 2023 [3] provides a reproducible starting point for further process chemistry optimization.

Quality Control Reference for Regioisomer Differentiation

The unambiguous MDL number MFCD21602179 [4] enables this compound to serve as an analytical reference standard for distinguishing the active 4-pyrimidinyl regioisomer from the inactive 2-pyrimidinyl analog (CAS 1014632-17-7), a critical quality control application given that both regioisomers share identical molecular formulas, molecular weights, and may co-elute under standard chromatographic conditions [4].

Quote Request

Request a Quote for Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.